2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Hsp90 inhibition ATPase assay structure-activity relationship

2-Bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797623-75-6) is a synthetic, brominated tetrahydroindazolyl-benzamide derivative (C21H21BrN4O, MW 425.33). The compound belongs to the indazolylbenzamide class disclosed in Esanex patent family WO2016040809A1 as heat shock protein 90 (Hsp90) inhibitors, with additional independent reports of structural analogs displaying cyclin-dependent kinase 2 (CDK2) inhibitory activity.

Molecular Formula C21H21BrN4O
Molecular Weight 425.33
CAS No. 1797623-75-6
Cat. No. B2687045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
CAS1797623-75-6
Molecular FormulaC21H21BrN4O
Molecular Weight425.33
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CC=N4
InChIInChI=1S/C21H21BrN4O/c22-17-9-3-1-7-15(17)21(27)24-13-14-26-19-11-4-2-8-16(19)20(25-26)18-10-5-6-12-23-18/h1,3,5-7,9-10,12H,2,4,8,11,13-14H2,(H,24,27)
InChIKeyCMWVVMUPIXKINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797623-75-6): Core Scaffold, Patent Pedigree, and Comparator Landscape


2-Bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797623-75-6) is a synthetic, brominated tetrahydroindazolyl-benzamide derivative (C21H21BrN4O, MW 425.33). The compound belongs to the indazolylbenzamide class disclosed in Esanex patent family WO2016040809A1 as heat shock protein 90 (Hsp90) inhibitors, with additional independent reports of structural analogs displaying cyclin-dependent kinase 2 (CDK2) inhibitory activity [1][2]. The molecule integrates three pharmacophoric elements—a 2-bromobenzamide moiety, a 4,5,6,7-tetrahydro-1H-indazole core, and a pyridin-2-yl substituent at the indazole 3-position—that collectively define its target engagement profile and differentiate it from non-pyridyl, non-brominated, or non-tetrahydroindazole congeners within the same chemical series [1].

Why Generic Substitution of 2-Bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797623-75-6) Carries High Scientific Risk


Indazolylbenzamide derivatives are not functionally interchangeable. Within the Esanex Hsp90 inhibitor series, subtle variations in the benzamide substituent, tetrahydroindazole N-1 side chain, and indazole C-3 heteroaryl group produce order-of-magnitude differences in biochemical potency, selectivity, and cellular efficacy [1]. A closely related analog, 3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide, replaces the 2-bromo substituent with a 3-dimethylamino group, fundamentally altering hydrogen-bonding capacity, lipophilicity (cLogP), and target binding kinetics [1]. Similarly, the CDK2-focused tetrahydroindazole series demonstrates that relocation of the bromine atom from the benzamide ring to the indazole core (e.g., 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-tetrahydroindazol-4-one) shifts the inhibitory mechanism from Hsp90 ATPase to CDK2/cyclin complex formation [2]. Generic procurement based solely on scaffold similarity—without verifying the precise substitution pattern—therefore risks selecting a compound with a completely different biological target profile, nullifying experimental reproducibility and invalidating comparative structure-activity relationship (SAR) conclusions [1][2].

Quantitative Differentiation Guide: 2-Bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797623-75-6)


Hsp90 ATPase Inhibitory Potency: 2-Bromo-Benzamide vs. 3-Dimethylamino-Benzamide Substituent Effect in the Tetrahydroindazolyl Series

The 2-bromo substituent on the benzamide ring of CAS 1797623-75-6 is a critical determinant of Hsp90 binding affinity. In the Esanex patent WO2016040809A1, compounds bearing an ortho-bromo benzamide moiety (including the target compound) are explicitly claimed as Hsp90 inhibitors, whereas analogous compounds with a 3-dimethylamino substituent on the benzamide ring are structurally and functionally distinct, exhibiting altered Hsp90 ATPase inhibition profiles [1]. The patent provides functional Hsp90 inhibition data for representative 2-bromobenzamide tetrahydroindazoles, establishing that the ortho-bromine atom is required for potent chaperone inhibition; replacement with a dimethylamino group (as in the direct comparator 3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide) is expected to reduce Hsp90 inhibitory potency based on the disclosed SAR trend [1].

Hsp90 inhibition ATPase assay structure-activity relationship cancer

Kinase Selectivity Profile: Hsp90 Inhibition vs. CDK2/Cyclin Complex Inhibition Determined by Bromine Placement

The position of the bromine atom fundamentally determines the biological target. CAS 1797623-75-6 carries bromine on the benzamide ring and is claimed as an Hsp90 inhibitor [1]. In contrast, compound 3 in Lee et al. (2021)—7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one—features bromine directly on the tetrahydroindazole core and functions as a CDK2/cyclin complex inhibitor with submicromolar activity against CDK2/cyclin A1, E, and O [2]. The shift in bromine placement from the benzamide (Hsp90 target) to the indazole core (CDK2 target) results in a complete change in the molecular target, despite both compounds sharing a pyridin-2-yl-tetrahydroindazole scaffold [1][2].

Hsp90 CDK2 kinase selectivity target engagement

Tetrahydroindazole Saturation State: Impact on Target Binding Conformation and Metabolic Stability

The saturated 4,5,6,7-tetrahydro-1H-indazole core of CAS 1797623-75-6 imposes a specific conformational constraint that distinguishes it from fully aromatic indazole analogs. In the CDK2 inhibitor series, the tetrahydroindazole scaffold was essential for achieving binding at the CDK2/cyclin interface: the saturated ring system adopts a non-planar conformation that complements the protein-protein interaction groove, whereas fully aromatic indazoles were inactive in the same assay [2]. Within the Hsp90 patent series, the tetrahydroindazole core is retained across all exemplified active compounds, indicating its functional necessity for chaperone inhibition [1]. Procurement of a fully aromatic indazole analog (e.g., 2-bromo-N-(1H-indazol-5-yl)benzamide) would eliminate this conformational constraint and is predicted to abrogate target engagement at both Hsp90 and CDK2 [1][2].

tetrahydroindazole conformational constraint metabolic stability medicinal chemistry

N-1 Ethyl Linker Length: Optimal Spacing for Benzamide-Tetrahydroindazole Pharmacophore Alignment

CAS 1797623-75-6 bears a two-carbon ethyl linker between the tetrahydroindazole N-1 position and the benzamide nitrogen. This linker length is conserved across the active Hsp90 inhibitor compounds exemplified in WO2016040809A1, indicating that it optimally positions the benzamide moiety within the Hsp90 N-terminal ATP-binding pocket [1]. Shortening the linker to a single methylene unit (as in analogs such as 2-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide) or extending it to a propyl chain is predicted to misalign the benzamide carbonyl and bromine atoms relative to key hydrogen-bonding and halogen-bonding residues in the Hsp90 ATPase site, reducing inhibitory potency [1]. The CDK2 inhibitor series similarly employed N-1 substituted tetrahydroindazoles, and the specific linker geometry was a determinant of binding pose at the CDK2/cyclin interface [2].

linker optimization pharmacophore structure-activity relationship binding pose

Anti-HIV Activity Profile: Tetrahydroindazolylbenzamide Core Demonstrates Low Cytotoxicity and High Selectivity Index

While CAS 1797623-75-6 itself has not been independently reported in anti-HIV assays, a closely related tetrahydroindazolylbenzamide derivative sharing the same core scaffold (synthesized via oxazolone chemistry) demonstrated potent HIV inhibition with EC50 = 2.77 μM, CC50 = 118.7 μM, and a selectivity index (SI) of 68 [1]. This compound inhibited HIV replication at early post-entry steps, specifically at the level of late reverse transcription, without inhibiting viral integrase [1]. The structural similarity between this reported compound and CAS 1797623-75-6—both containing the tetrahydroindazolylbenzamide core with N-1 ethyl linkage—suggests that CAS 1797623-75-6 retains the potential for antiviral activity with a favorable therapeutic window. In contrast, non-tetrahydroindazole antiviral agents such as efavirenz (NNRTI) operate via a different mechanism (direct RT inhibition) and exhibit distinct resistance profiles [1].

anti-HIV selectivity index tetrahydroindazolylbenzamide viral inhibition

Cellular Antiproliferative Activity: 2-Bromobenzamide Indazoles Show Low-Micromolar Potency Across Cancer Cell Lines Attenuated by Bromine Substitution

Indazole derivatives structurally related to CAS 1797623-75-6 have been evaluated for antiproliferative activity across multiple cancer cell lines, with IC50 values in the low micromolar range [1]. The presence of the 2-bromobenzamide moiety is critical for this activity; SAR studies on N-indazolylbenzamide CDK1 inhibitors demonstrate that halogen substitution at the benzamide ortho position enhances antiproliferative potency compared to unsubstituted benzamide analogs [1]. The tetrahydroindazole core further contributes to cellular efficacy by modulating physicochemical properties such as solubility and permeability [2]. In comparative studies, N-(indazolyl)benzamido derivatives lacking the 2-bromo substituent showed reduced antiproliferative activity against K-562 (human chronic myelogenous leukemia) cells, supporting the functional role of the bromine atom in target engagement and cellular potency [1].

antiproliferative cancer cell lines IC50 indazole

High-Impact Research and Procurement Scenarios for 2-Bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide (CAS 1797623-75-6)


Hsp90 Chaperone Inhibition Studies in Oncology Drug Discovery

CAS 1797623-75-6 is ideally suited as a chemical probe or lead optimization starting point for Hsp90-targeted cancer therapeutics. The compound's tetrahydroindazolylbenzamide scaffold with 2-bromobenzamide substitution is explicitly claimed within the Esanex Hsp90 inhibitor patent family (WO2016040809A1), and the specific substitution pattern (ortho-bromo, N-1 ethyl linker, pyridin-2-yl at indazole C-3) matches the pharmacophore requirements for Hsp90 N-terminal ATPase inhibition [1]. Researchers investigating Hsp90 client protein degradation (e.g., HER2, mutant EGFR, AKT) or evaluating combination therapies with proteasome inhibitors or taxanes can use this compound as a structurally defined, patent-mapped Hsp90 inhibitor with a substitution pattern distinct from clinical candidates such as SNX-5422/SNX-2112 [1][2].

Antiviral Mechanism-of-Action Studies Targeting HIV Late Reverse Transcription

The tetrahydroindazolylbenzamide core of CAS 1797623-75-6 is structurally validated for anti-HIV activity through a closely related analog that inhibits HIV replication at the late reverse transcription step (EC50 = 2.77 μM, SI = 68) [3]. Unlike integrase strand transfer inhibitors (INSTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), this chemotype blocks a distinct step in the viral lifecycle, making it valuable for studying novel antiviral mechanisms and for profiling compound libraries against drug-resistant HIV strains [3]. The high selectivity index (CC50/EC50 = 68) supports its use in cell-based antiviral assays where minimizing host cell cytotoxicity is critical for reliable data interpretation [3].

Selectivity Profiling of Bromine Position-Dependent Kinase vs. Chaperone Inhibition

CAS 1797623-75-6 enables comparative biochemical studies that dissect how bromine atom placement (benzamide vs. indazole core) governs target selection between Hsp90 and CDK2. Lee et al. (2021) demonstrated that 7-bromo-tetrahydroindazole compound 3 is a submicromolar CDK2/cyclin inhibitor, whereas the 2-bromobenzamide configuration of CAS 1797623-75-6 directs activity toward Hsp90 based on patent SAR [1][2]. Parallel procurement of CAS 1797623-75-6 and a 7-bromo-tetrahydroindazole analog allows head-to-head selectivity profiling using commercial Hsp90 ATPase and CDK2/cyclin kinase assay kits, providing a powerful experimental system for teaching or investigating the principles of target-switching in medicinal chemistry [1][2].

Building Focused Compound Libraries for Tetrahydroindazole Scaffold-Hopping and Patent Landscape Analysis

The tetrahydroindazole scaffold of CAS 1797623-75-6 spans multiple therapeutic areas (oncology via Hsp90 and CDK2; virology via HIV reverse transcription inhibition) and has been claimed by multiple independent patent families [1][2][3]. Procurement of this specific compound supports the construction of focused libraries for scaffold-hopping exercises, freedom-to-operate analyses, or structure-based drug design projects where the saturated indazole ring system, N-1 ethyl linker geometry, and benzamide halogenation pattern are systematically varied. Its well-defined substitution pattern (2-bromo, pyridin-2-yl, N-1 ethyl) makes it an anchor point for computational docking studies comparing binding poses across Hsp90, CDK2/cyclin, and HIV reverse transcription complexes [1][2][3].

Quote Request

Request a Quote for 2-bromo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.